Sodium propionate

Descripción general

Descripción

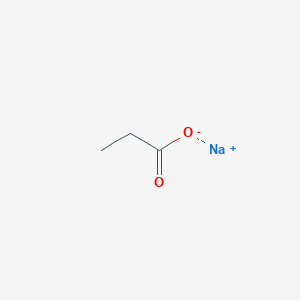

El propionato de sodio, también conocido como propanoato de sodio, es la sal de sodio del ácido propiónico. Es un sólido cristalino blanco que es delicuescente en aire húmedo. La fórmula química del propionato de sodio es Na(C₂H₅COO). Se utiliza comúnmente como conservante de alimentos, particularmente en productos de panadería, debido a su capacidad para inhibir el crecimiento de moho .

Métodos De Preparación

El propionato de sodio se sintetiza típicamente mediante la reacción de ácido propiónico con carbonato de sodio o hidróxido de sodio. La reacción se puede representar de la siguiente manera:

C₂H₅COOH+NaOH→C₂H₅COONa+H₂O

En entornos industriales, el proceso implica agitar el ácido propiónico con carbonato de sodio a temperaturas controladas (0-45°C) hasta que se forme una pasta. Esta pasta se seca luego para producir propionato de sodio .

Análisis De Reacciones Químicas

El propionato de sodio experimenta varios tipos de reacciones químicas:

- En agua, el propionato de sodio se ioniza para formar iones propionato e iones sodio.

Ionización: C₂H₅COONa→C₂H₅COO−+Na+

Reacciona con ácidos para formar ácido propiónico.Neutralización: C₂H₅COONa+HCl→C₂H₅COOH+NaCl

Oxidación: Se puede oxidar para formar dióxido de carbono y agua en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico para la neutralización y agentes oxidantes para las reacciones de oxidación. Los principales productos formados son ácido propiónico, dióxido de carbono y agua .

Aplicaciones Científicas De Investigación

Food Preservation

Antimicrobial Agent

Sodium propionate is primarily recognized for its role as a food preservative. It inhibits the growth of molds and bacteria in various food products, particularly in baked goods, cheese, and processed meats. The European Food Safety Authority (EFSA) has evaluated its safety and permitted its use in food products at concentrations up to 5,000 mg/kg for meat preparations and 3,000 mg/kg for bakery products .

Table 1: Permitted Uses of this compound in Food Products

| Food Category | Maximum Concentration (mg/kg) |

|---|---|

| Meat Preparations | 5,000 |

| Bakery Products | 3,000 |

| Cheese Products | 3,000 |

Animal Feed

Feed Additive

this compound is also used as a feed additive for livestock. It serves to enhance growth performance and improve gut health by acting as an antimicrobial agent against pathogenic bacteria. Studies indicate that it is safe for all terrestrial animal species under current usage conditions .

Table 2: Benefits of this compound in Animal Feed

| Benefit | Description |

|---|---|

| Growth Performance | Enhances weight gain in livestock |

| Gut Health | Reduces pathogenic bacteria in the gastrointestinal tract |

| Feed Efficiency | Improves nutrient absorption |

Pharmaceutical Applications

Anti-inflammatory Properties

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. Research indicates that it can alleviate inflammation by inhibiting pro-inflammatory cytokines through the NF-κB and MAPK signaling pathways in rumen epithelial cells of Holstein cows . This suggests potential therapeutic applications in treating inflammatory conditions.

Case Study: Inhibition of Inflammation

- Study Focus : Effects of this compound on LPS-induced inflammation.

- Findings : Significant reduction in cytokine release was observed with this compound treatment.

Agricultural Applications

Fungal Inhibition

this compound has been studied for its effectiveness against plant pathogens such as Botrytis cinerea. In vitro studies demonstrated that this compound inhibited mycelial growth significantly, suggesting its potential as a biocontrol agent in agriculture .

Table 3: Efficacy of this compound Against Fungal Pathogens

| Pathogen | Concentration (mg/mL) | Inhibition (%) |

|---|---|---|

| Botrytis cinerea | 10 | 75 |

| Fusarium oxysporum | 15 | 60 |

Mecanismo De Acción

El propionato de sodio ejerce sus efectos principalmente a través de sus propiedades antimicrobianas. Inhibe el crecimiento de moho y bacterias al interrumpir sus vías metabólicas. En sistemas biológicos, se ha demostrado que modula la vía NF-κB, reduciendo la expresión de enzimas proinflamatorias como la ciclooxigenasa-2 y la óxido nítrico sintasa inducible . Esta modulación mejora la producción de enzimas antioxidantes como la superóxido dismutasa de manganeso y la hemo oxigenasa-1 .

Comparación Con Compuestos Similares

El propionato de sodio se compara a menudo con otros propionatos como el propionato de calcio y el propionato de potasio. Si bien todos estos compuestos sirven como conservantes, el propionato de sodio es único debido a su mayor solubilidad en agua y etanol . Compuestos similares incluyen:

Ácido propiónico: El ácido padre del propionato de sodio, utilizado en aplicaciones similares pero menos soluble en agua.

Propionato de calcio: Utilizado en la conservación de alimentos, particularmente en productos lácteos.

Propionato de potasio: Otro conservante con propiedades similares pero diferentes perfiles de solubilidad.

El propionato de sodio destaca por su versatilidad y eficacia en diversas aplicaciones, lo que lo convierte en un compuesto valioso tanto en la investigación científica como en los procesos industriales.

Actividad Biológica

Sodium propionate (NaP), the sodium salt of propionic acid, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antimicrobial, and metabolic contexts. This article synthesizes findings from various studies to elucidate the biological effects of this compound, supported by data tables and relevant case studies.

This compound is classified as a short-chain fatty acid (SCFA), primarily produced through the fermentation of dietary fibers by gut microbiota. Its biological activities are largely attributed to its ability to interact with various cellular pathways:

- Anti-inflammatory Effects : this compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammatory responses. By down-regulating this pathway, NaP reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

- Antioxidant Activity : Studies indicate that this compound enhances the activity of antioxidant enzymes, thereby mitigating oxidative stress. This effect is particularly significant in models of inflammation where reactive oxygen species (ROS) are elevated .

- Microbial Modulation : NaP exhibits antimicrobial properties against a range of pathogens, including multi-drug resistant bacteria and fungi. It disrupts bacterial growth and biofilm formation while enhancing gut health by promoting beneficial microbiota .

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of this compound:

In Vivo Studies

In vivo research has further validated the effects of this compound:

Case Study 1: Anti-Inflammatory Effects in Dairy Cows

A study investigated the impact of this compound on Holstein cows suffering from subacute ruminal acidosis (SARA). The administration of NaP effectively reduced LPS-induced inflammation by inhibiting key inflammatory pathways. This highlights its potential as a therapeutic agent in veterinary medicine .

Case Study 2: Metabolic Health

In a clinical setting, this compound has been explored for its role in metabolic health. Its ability to enhance gut barrier function and modulate glucose metabolism positions it as a promising candidate for managing metabolic disorders such as obesity and diabetes .

Propiedades

IUPAC Name |

sodium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O2Na, Array, C3H5NaO2 | |

| Record name | SODIUM PROPIONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021996 | |

| Record name | Sodium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline hygroscopic powder, or a fine white powder, Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | SODIUM PROPIONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>250 °C o.c. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C, Soluble in water forming alkaline solutions. Slightly soluble in alcohol., Solubility in water, g/100ml: 100 (good) | |

| Record name | SODIUM PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Transparent crystals, granules, FREE-FLOWING, Colorless, crystalline solid | |

CAS No. |

137-40-6, 63785-15-9 | |

| Record name | Sodium propionate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, sodium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, sodium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK6Y9P42IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

210 °C | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium propionate exert its effects on cholesterol metabolism in pigs?

A1: Research suggests that this compound may lower serum cholesterol and low-density lipoprotein (LDL) cholesterol concentrations in finishing pigs by decreasing the activity of hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis [].

Q2: Can this compound be used to combat mastitis?

A2: Studies in mice suggest potential. This compound was shown to protect against lipopolysaccharide (LPS)-induced mastitis by restoring blood-milk barrier function and suppressing the inflammatory response, likely via the NF-κB signaling pathway and histone deacetylase (HDAC) inhibition [].

Q3: What role does this compound play in the rumen of dairy calves?

A3: While this compound alone didn't significantly impact calf performance, its inclusion in starter diets containing alfalfa hay did influence rumen fermentation, leading to a lower pH and higher concentrations of total volatile fatty acids and acetate [].

Q4: Does this compound influence blood glucose levels?

A4: Yes, research suggests this compound may contribute to lowered blood glucose levels. Studies in humans showed that bread with added this compound lowered post-meal blood glucose and insulin responses, potentially by delaying gastric emptying [, , ].

Q5: How does this compound interact with the gut microbiome?

A5: this compound, as a short-chain fatty acid (SCFA), is a product of bacterial fermentation of dietary fiber in the gut. Research suggests it can influence gut microbiota composition and activity, potentially impacting host metabolism and immune function [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C3H5NaO2, and its molecular weight is 96.06 g/mol.

Q7: Can this compound be used to preserve feed ingredients?

A7: this compound shows promise as an antifungal agent in feed. Studies demonstrate that its inclusion in stored feed ingredients like corn, wheat, and soybean meal reduced the populations of bacteria, yeast, and mold, improving their microbial profile [].

Q8: Is this compound effective in controlling microbial growth in challenging environments like salted dried fish?

A8: Research shows that this compound, at appropriate concentrations, can effectively inhibit the growth of specific bacteria like Staphylococcus sp., contributing to the preservation of salted dried fish [].

Q9: Can this compound act as a catalyst in textile finishing?

A9: Yes, this compound can function as a non-phosphorus catalyst for durable press finishing of cotton/polyester fabrics treated with 1,2,3,4-butanetetracarboxylic acid (BTCA) [].

Q10: How does the structure of this compound, compared to other organic acid salts, impact its antimicrobial activity?

A10: Studies comparing this compound to sodium acetate revealed that the degree of lipophilicity correlates with antimicrobial effectiveness. This compound, being more lipophilic, exhibited greater efficacy against Salmonella enterica Typhimurium, likely due to enhanced cell membrane disruption [].

Q11: How is this compound metabolized in rats?

A11: Following oral administration, this compound is rapidly metabolized in rats, with a significant portion (77%) being expired as 14CO2 within three days. A small percentage is excreted unchanged in urine and feces, while some radioactivity is incorporated into tissues like skin, liver, and adipose tissue [].

Q12: Does this compound influence energy expenditure in humans?

A12: Yes, a study in fasted humans indicated that acute oral this compound supplementation led to increased resting energy expenditure (REE) and lipid oxidation, independent of changes in glucose or insulin levels [].

Q13: What is the impact of this compound on growth performance in broiler chickens?

A13: this compound, when added to broiler chicken diets, has been shown to improve final body weight and villus height in the small intestine, suggesting a positive impact on growth and gut health [].

Q14: Are there any concerns about the use of this compound in newborn turkeys?

A14: Research cautions against using this compound in young turkeys. Studies showed that its administration through feed or water negatively impacted feed intake, body weight, and liver parameters, even leading to mortality in some cases [].

Q15: How can this compound and calcium propionate be quantified in food products?

A15: A reliable method for determining these compounds in food utilizes gas chromatography with flame ionization detection (GC/FID) after extraction with ether and acidification. This technique provides accurate and sensitive quantification, with a limit of detection as low as 0.5 mg/kg [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.